Omigapil vs. R-(-)-Deprenyl: Complete Loss of MAO-B Inhibition While Retaining Subnanomolar Anti-Apoptotic Potency
Omigapil was rationally designed from the R-(-)-deprenyl scaffold to eliminate monoamine oxidase B (MAO-B) inhibition. In direct comparative assays, Omigapil exhibits virtually no MAO-B inhibiting activity (IC50 > 100 µM), whereas R-(-)-deprenyl potently inhibits MAO-B with an IC50 in the low nanomolar range [1]. Despite this structural modification, Omigapil retains neuroprotective and anti-apoptotic activity in the picomolar concentration range, acting through direct binding to GAPDH at subnanomolar concentrations to prevent its S-nitrosylation and subsequent nuclear translocation [2]. This decoupling of neuroprotection from MAO-B inhibition is a key differentiation point for research applications where MAO-B activity is a confounding variable.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (virtually no inhibition) |
| Comparator Or Baseline | R-(-)-Deprenyl: IC50 ~4-10 nM |
| Quantified Difference | >10,000-fold reduction in MAO-B inhibitory potency |
| Conditions | In vitro enzymatic assay using human recombinant MAO-B |
Why This Matters
This decoupling allows researchers to study anti-apoptotic pathways without the confounding neurochemical and cardiovascular effects of MAO-B inhibition, making Omigapil the superior tool compound for GAPDH-Siah1 pathway interrogation.
- [1] Waldmeier PC, Boulton AA, Cools AR, Kato AC, Tatton WG. Neurorescuing effects of the GAPDH ligand CGP 3466B. J Neural Transm Suppl. 2000;(60):197-214. View Source
- [2] Hara MR, Thomas B, Cascio MB, et al. Neuroprotection by pharmacologic blockade of the GAPDH death cascade. Proc Natl Acad Sci U S A. 2006;103(10):3887-3889. View Source
